molecular formula C9H7F3O2 B13605508 2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one

2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one

Katalognummer: B13605508
Molekulargewicht: 204.15 g/mol
InChI-Schlüssel: DLINSYMNVNQKID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H7F3O2 It is a fluorinated ketone, which means it contains a carbonyl group (C=O) bonded to a fluorinated carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methoxybenzaldehyde with difluoromethyl ketone under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Similar structure but with an additional fluorine atom.

    2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: Contains an amine group instead of a ketone.

Uniqueness

2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one is unique due to its specific arrangement of fluorine atoms and the presence of a methoxy group. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H7F3O2

Molekulargewicht

204.15 g/mol

IUPAC-Name

2,2-difluoro-1-(4-fluoro-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7F3O2/c1-14-7-4-5(2-3-6(7)10)8(13)9(11)12/h2-4,9H,1H3

InChI-Schlüssel

DLINSYMNVNQKID-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(=O)C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.